N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 688336-78-9
Cat. No.: VC6707725
Molecular Formula: C19H18FN3OS
Molecular Weight: 355.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 688336-78-9 |
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Molecular Formula | C19H18FN3OS |
Molecular Weight | 355.43 |
IUPAC Name | N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C19H18FN3OS/c1-13-3-4-14(2)17(11-13)22-18(24)12-25-19-21-9-10-23(19)16-7-5-15(20)6-8-16/h3-11H,12H2,1-2H3,(H,22,24) |
Standard InChI Key | UAECSLJDHAZWOG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Introduction
Overview of the Compound
The compound "N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" is a synthetic organic molecule. Its structure suggests it belongs to the class of acetamides with functional groups that include:
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Aromatic rings: A 2,5-dimethylphenyl group and a 4-fluorophenyl group.
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Imidazole ring: A heterocyclic structure often found in biologically active compounds.
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Thioether linkage: Connecting the imidazole ring to the acetamide backbone.
Potential Applications
Compounds with similar structural motifs are often studied for their biological activities, including:
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Antimicrobial properties: The imidazole ring is frequently found in antifungal and antibacterial agents.
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Anticancer potential: Fluorinated aromatic groups can enhance binding affinity to biological targets, making these compounds candidates for anticancer research.
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Enzyme inhibition: Thioether and imidazole functionalities are known to interact with enzymes, potentially inhibiting their activity.
Synthesis
While specific synthesis details for this compound are unavailable, the general approach might involve:
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Preparation of the imidazole derivative: Functionalization of the imidazole ring with a fluorophenyl group.
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Thioether formation: Coupling of the imidazole derivative with a thiol-containing intermediate.
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Acetamide linkage: Reaction with 2,5-dimethylphenylamine to form the final compound.
Characterization Techniques
To confirm its structure and purity, the following methods would typically be employed:
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Nuclear Magnetic Resonance (NMR): For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like amides and thioethers.
Biological Evaluation
If studied for biological activity, typical assays might include:
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Antimicrobial tests: Against bacterial and fungal strains.
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Cytotoxicity assays: To evaluate anticancer potential in cell lines.
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Molecular docking studies: To predict interactions with biological targets.
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